molecular formula C27H25ClN2O5 B11073076 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11073076
M. Wt: 492.9 g/mol
InChI Key: JZEVZNZDWWLFRB-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is an organic compound belonging to the class of benzoylindoles. These compounds are characterized by an indole structure attached to a benzoyl moiety through an acyl group. This compound is notable for its complex structure, which includes multiple functional groups such as methoxy, chloro, and acetamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through methylation reactions using reagents like methyl iodide and sodium hydride.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 2,5-dimethoxyaniline in the presence of acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the benzoyl group, converting it to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indoles with different functional groups.

Scientific Research Applications

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as prostaglandin G/H synthase 1, which plays a role in inflammation and pain. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide
  • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1R)-1-(hydroxymethyl)propyl]acetamide

Uniqueness

Compared to similar compounds, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of the 2,5-dimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity. This structural difference can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C27H25ClN2O5

Molecular Weight

492.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C27H25ClN2O5/c1-16-21(15-26(31)29-23-14-20(34-3)10-12-25(23)35-4)22-13-19(33-2)9-11-24(22)30(16)27(32)17-5-7-18(28)8-6-17/h5-14H,15H2,1-4H3,(H,29,31)

InChI Key

JZEVZNZDWWLFRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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